2-Aminomethyl-4-nitrobenzylamine

Description

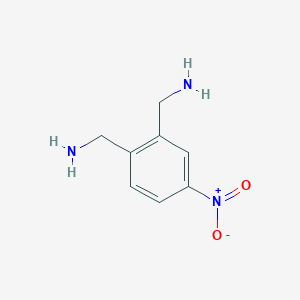

2-Aminomethyl-4-nitrobenzylamine (C₈H₁₁N₃O₂) is a benzylamine derivative featuring a nitro group (-NO₂) at the para (4th) position and an aminomethyl (-CH₂NH₂) substituent at the ortho (2nd) position of the benzene ring. This structure confers unique electronic and steric properties, distinguishing it from simpler benzylamine analogues.

Synthesis of this compound typically involves multi-step reactions, such as nitration of a benzylamine precursor followed by functionalization of the ortho position. Its applications are understudied in published literature, but analogous nitrobenzylamines are employed as intermediates in pharmaceutical synthesis, enzyme inhibitors, or ligands in coordination chemistry due to their dual functional groups .

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

[2-(aminomethyl)-4-nitrophenyl]methanamine |

InChI |

InChI=1S/C8H11N3O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4-5,9-10H2 |

InChI Key |

XECYKVIRLWJOFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CN)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Aminomethyl-4-nitrobenzylamine with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Properties of this compound and Analogues

*Solubility data inferred from functional group behavior.

Key Comparisons

Electronic Effects: The nitro group in this compound deactivates the aromatic ring, making electrophilic substitution reactions (e.g., nitration) less favorable compared to 2-aminobenzylamine, which lacks electron-withdrawing groups. In contrast, 4-aminobenzoic acid has an electron-donating amino group (-NH₂) that enhances ring reactivity, though its carboxylic acid group dominates its chemical behavior .

Reduction Reactivity: The nitro group in this compound can be reduced to an amine (-NH₂) using catalytic hydrogenation or metal/acid systems, yielding a diamine derivative. This contrasts with 4-nitrobenzylamine, which reduces to 4-aminobenzylamine—a simpler monoamine .

2-Aminobenzylamine is utilized in coordination chemistry (e.g., with transition metals), a property shared but understudied in this compound due to its nitro group’s dominance in reactivity.

Thermal and Solubility Properties: The aminomethyl group in this compound likely increases its solubility in polar aprotic solvents (e.g., DMSO) compared to 4-nitrobenzylamine, which has lower polarity. Melting points for nitrobenzylamine derivatives are generally elevated (>100°C) due to hydrogen bonding and aromatic stacking, though exact data for this compound remains unverified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.